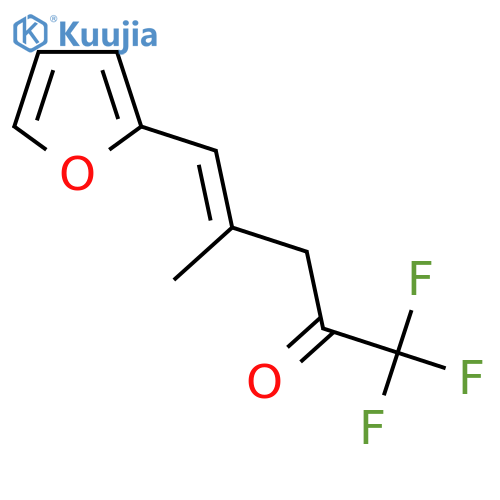

Cas no 2229647-32-7 (1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one)

2229647-32-7 structure

商品名:1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one 化学的及び物理的性質

名前と識別子

-

- 1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one

- EN300-1943708

- 2229647-32-7

-

- インチ: 1S/C10H9F3O2/c1-7(5-8-3-2-4-15-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3/b7-5+

- InChIKey: JGTFMHNGULWYEZ-FNORWQNLSA-N

- ほほえんだ: FC(C(C/C(/C)=C/C1=CC=CO1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 218.05546401g/mol

- どういたいしつりょう: 218.05546401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1943708-0.25g |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229647-32-7 | 0.25g |

$855.0 | 2023-09-17 | ||

| Enamine | EN300-1943708-5g |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229647-32-7 | 5g |

$2692.0 | 2023-09-17 | ||

| Enamine | EN300-1943708-0.5g |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229647-32-7 | 0.5g |

$891.0 | 2023-09-17 | ||

| Enamine | EN300-1943708-1.0g |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229647-32-7 | 1g |

$928.0 | 2023-06-03 | ||

| Enamine | EN300-1943708-1g |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229647-32-7 | 1g |

$928.0 | 2023-09-17 | ||

| Enamine | EN300-1943708-0.1g |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229647-32-7 | 0.1g |

$817.0 | 2023-09-17 | ||

| Enamine | EN300-1943708-2.5g |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229647-32-7 | 2.5g |

$1819.0 | 2023-09-17 | ||

| Enamine | EN300-1943708-0.05g |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229647-32-7 | 0.05g |

$780.0 | 2023-09-17 | ||

| Enamine | EN300-1943708-5.0g |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229647-32-7 | 5g |

$2692.0 | 2023-06-03 | ||

| Enamine | EN300-1943708-10.0g |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one |

2229647-32-7 | 10g |

$3992.0 | 2023-06-03 |

1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

2229647-32-7 (1,1,1-trifluoro-5-(furan-2-yl)-4-methylpent-4-en-2-one) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬